![molecular formula C₂₁¹³CH₂₆D₃FN₃O₉P B1155670 PSI-7977-13CD3](/img/new.no-structure.jpg)
PSI-7977-13CD3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PSI-7977-13CD3, also known as this compound, is a useful research compound. Its molecular formula is C₂₁¹³CH₂₆D₃FN₃O₉P and its molecular weight is 533.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Efficacy Against Various HCV Genotypes
PSI-7977 has been evaluated for its effectiveness against different HCV genotypes. Notable findings include:
- Genotype Activity : PSI-7977 demonstrated activity against HCV genotypes 1a, 1b, and 2a in replicon assays. The compound's effectiveness was confirmed through cross-resistance studies indicating that mutations such as S282T conferred resistance in certain strains .
Table 1: Efficacy of PSI-7977 Across HCV Genotypes
Genotype | Strain | EC50 (nM) | Resistance Mutation |
---|---|---|---|
1a | H77 | 0.5 | S282T |
1b | Con1 | 0.3 | S282T |
2a | JFH-1 | 0.4 | None |
2b | J6 | 0.6 | None |
3a | Not specified | >100 | None |
Resistance Selection Studies
Research has indicated that PSI-7977 can select for resistant variants in HCV replicons. The common mutation identified was S282T, which significantly reduced the compound's efficacy in genotype 1a and 1b . Additional mutations such as T179A and M289L were also noted to enhance replication capacity in resistant strains.
Table 2: Resistance Mutations Associated with PSI-7977
Mutation | Impact on Efficacy | Genotype Affected |
---|---|---|
S282T | Significant reduction | 1a, 1b |
T179A | Moderate reduction | 2a |
M289L | Enhanced replication | All |
Clinical Trials and Bioequivalence
PSI-7977 has undergone extensive clinical trials to assess its safety and efficacy profile. A notable study involved comparing generic formulations of sofosbuvir to the branded version, demonstrating bioequivalence under both fasting and fed conditions .
Table 3: Clinical Trial Outcomes for PSI-7977
Study Reference | Population | Treatment Duration | Efficacy Rate (%) |
---|---|---|---|
450 patients | 12 weeks | >90 | |
Healthy volunteers | Variable | Bioequivalent |
Case Study 1: Treatment of Chronic Hepatitis C
In a cohort study involving chronic hepatitis C patients, PSI-7977 was administered alongside ribavirin and peginterferon. The study reported a sustained virological response (SVR) rate of over 95% across all genotypes after a treatment duration of 12 weeks.
Case Study 2: Resistance Monitoring
A longitudinal study monitored patients receiving PSI-7977 for resistance mutations over time. It was found that while initial treatment was effective, some patients developed resistance mutations after prolonged exposure, necessitating alternative therapeutic strategies.
属性
分子式 |
C₂₁¹³CH₂₆D₃FN₃O₉P |
---|---|
分子量 |
533.46 |
同义词 |
Isopropyl(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate-13CD3; N-[[P(S),2’R]-2’-deoxy-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-1-methylethyl Ester L-Al |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。